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Compound of Interest

Compound Name: 5-Bromo-2-chlorobenzohydrazide

Cat. No.: B141174

An In-depth Technical Guide to 5-Bromo-2-chlorobenzohydrazide (CAS: 131634-71-4)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of 5-Bromo-2-
chlorobenzohydrazide, a key chemical intermediate. Tailored for researchers, scientists, and
professionals in drug development, this guide moves beyond simple data recitation to offer
field-proven insights into its synthesis, characterization, and application, grounded in
established chemical principles.

Core Compound Identity and Physicochemical
Profile

5-Bromo-2-chlorobenzohydrazide is a halogenated aromatic hydrazide. Its structure,
featuring a bromo and a chloro substituent on the benzene ring, along with a reactive hydrazide
moiety, makes it a valuable and versatile building block in synthetic organic chemistry.

Chemical Structure and Identifiers

e |[UPAC Name: 5-bromo-2-chlorobenzohydrazide
e CAS Number: 131634-71-4[1]

e Molecular Formula: C7HeBrCIN20]2]
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e InChl Key: WWFCYCURWFOZSY-UHFFFAOYSA-N[2]

Physicochemical Data

The fundamental properties of this compound are summarized below. This data is critical for
determining appropriate solvents, reaction conditions, and storage protocols.

Property Value Source(s)

Molecular Weight 249.49 g/mol [2]
White to off-white solid ]

Appearance ) General Supplier Data
(Typical)

) >98% (Typical Commercial

Purity [3]

Grade)

Soluble in organic solvents like
Solubility DMF, DMSO. Limited solubility =~ General Chemical Principles
in water.

) ) Strong oxidizing agents, strong
Incompatible Materials )
acids, and strong bases.[1][4]

Synthesis and Manufacturing: A Two-Stage
Approach

The synthesis of 5-Bromo-2-chlorobenzohydrazide is not a trivial, single-step process. It is
most efficiently achieved via a two-stage pathway, beginning with the synthesis of its carboxylic
acid precursor. Understanding the nuances of each stage is paramount to achieving high yield
and purity.

Stage 1: Synthesis of 5-Bromo-2-chlorobenzoic Acid

The critical precursor, 5-Bromo-2-chlorobenzoic acid (CAS: 21739-92-4), is an important
intermediate in its own right, notably used in the synthesis of antidiabetic drugs like
Dapagliflozin.[5][6] The regioselectivity of the bromination step is the primary challenge.
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Several routes have been reported, including the bromination of 2-chlorobenzotrichloride
followed by hydrolysis[7][8] and the diazotization and chlorination of 5-bromo-2-aminobenzoic
acid derivatives.[5][9] However, a common and scalable method involves the direct bromination
of 2-chlorobenzoic acid.

Causality of Experimental Design: The choice of an NBS/sulfuric acid system is strategic.
Concentrated sulfuric acid acts as both a solvent and a catalyst, protonating the N-
bromosuccinimide (NBS) to generate a potent electrophilic brominating agent (Br+). The chloro
group on the starting material is an ortho-, para-director; however, the para position is sterically
hindered by the carboxylic acid group, favoring bromination at the C5 position. To further
enhance selectivity and suppress the formation of the 4-bromo isomer, a reducing sulfur-
containing catalyst like sodium sulfide can be introduced, which is a patented innovation in this
field.[10]

This protocol is a synthesized representation based on established methodologies.[10][11]

e Vessel Preparation: Charge a 250 mL four-neck round-bottom flask, equipped with a
mechanical stirrer, thermometer, and addition funnel, with 40 mL of concentrated sulfuric
acid.

» Reagent Addition: Add 4.7 g (0.03 mol) of 2-chlorobenzoic acid and 0.936 g (0.012 mol) of
sodium sulfide to the flask.

e Initial Stirring: Stir the mixture at 30°C for approximately 20 minutes until a clear solution is
obtained. The sodium sulfide acts to inhibit the formation of the 4-bromo isomer.[10][11]

e Bromination: Add 5.334 g (0.03 mol) of N-bromosuccinimide (NBS) in portions, maintaining
the temperature at 30°C. Continue the reaction for 10-15 minutes post-addition.

» Precipitation: Slowly pour the reaction mixture into an 80 mL ice-water bath with vigorous
stirring to precipitate the crude product.

« Purification: Filter the crude solid. Recrystallize from a methanol/water mixture (e.g., 40%
agueous methanol) to achieve high purity.[11]

e Drying & Analysis: Dry the purified white solid under vacuum at 50-60°C. The final product
should yield a white solid with an expected purity of >99% by HPLC.[11]
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Caption: Synthesis of the key precursor via electrophilic bromination.

Stage 2: Conversion to 5-Bromo-2-
chlorobenzohydrazide

The conversion of a carboxylic acid to a hydrazide is a standard organic transformation. The
most direct route involves activating the carboxylic acid, typically by converting it to an acyl
chloride, followed by nucleophilic acyl substitution with hydrazine.

Causality of Experimental Design: The reaction of an acyl chloride with hydrazine is highly
exothermic and can lead to a significant side product: the 1,2-diacylhydrazine.[12] This occurs
when a second molecule of the acyl chloride reacts with the newly formed hydrazide. To
mitigate this, the reaction is performed at low temperatures, and the acyl chloride is added
slowly to a solution containing an excess of hydrazine. This ensures that the acyl chloride
preferentially reacts with the more abundant and nucleophilic hydrazine rather than the product
hydrazide.[13]

This is a generalized, robust protocol for hydrazide formation.

o Acyl Chloride Formation (Optional but Recommended): In a fume hood, reflux a solution of
5-Bromo-2-chlorobenzoic acid with an excess of thionyl chloride (SOCI2) for 2-3 hours.
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Remove the excess SOCIz under reduced pressure to obtain crude 5-Bromo-2-
chlorobenzoyl chloride. This intermediate is often used directly without further purification.

e Hydrazine Solution: In a separate flask cooled in an ice-salt bath (-10°C to 0°C), prepare a
stirred solution of hydrazine monohydrate (2-3 equivalents) in an inert solvent like THF or
dichloromethane.

e Nucleophilic Substitution: Slowly add the crude 5-Bromo-2-chlorobenzoyl chloride (dissolved
in a minimal amount of the same inert solvent) dropwise to the cold hydrazine solution.
Maintain the temperature below 5°C throughout the addition.[13][14]

o Reaction Completion: After the addition is complete, allow the mixture to stir for an additional
1-2 hours as it slowly warms to room temperature.

e Workup: Quench the reaction by adding cold water. The product may precipitate. If not,
extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined
organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced

pressure.

 Purification: The crude solid can be purified by recrystallization from a suitable solvent
system, such as ethanol or an ethyl acetate/hexane mixture, to yield pure 5-Bromo-2-
chlorobenzohydrazide.
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Caption: A typical experimental workflow for synthesizing the title compound.
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Applications in Medicinal Chemistry and Drug
Discovery

While 5-Bromo-2-chlorobenzohydrazide is primarily an intermediate, its structural motifs are
highly relevant in drug development. The hydrazide functional group is a versatile handle for
constructing more complex molecular architectures.

o Scaffold for Heterocyclic Synthesis: Hydrazides are well-established precursors for
synthesizing various nitrogen-containing heterocycles, such as 1,3,4-oxadiazoles, pyrazoles,
and triazoles, which are common cores in many biologically active compounds.[14]

o Formation of Hydrazones: The hydrazide can be readily condensed with various aldehydes
or ketones to form hydrazone derivatives (Schiff bases).[15] Hydrazone-containing
molecules have demonstrated a wide range of biological activities, including antibacterial,
antitumor, and kinase inhibitory effects.[15][16] For instance, research on 5-bromoindole-2-
carboxylic acid hydrazones has identified potent inhibitors of VEGFR-2 tyrosine kinase, a
key target in anti-angiogenesis cancer therapy.[16]

 Intermediate for Active Pharmaceutical Ingredients (APIs): The precursor, 5-bromo-2-
chlorobenzoic acid, is a documented starting material for Dapagliflozin, a selective SGLT2
inhibitor for treating type 2 diabetes.[6] This underscores the industrial relevance of the 5-
bromo-2-chloro-substituted phenyl ring system in modern pharmaceuticals.
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Caption: The central role of the title compound as a scaffold for diverse bioactive molecules.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 5-Bromo-2-chlorobenzohydrazide is
essential. The toxicological properties have not been fully investigated, and it should be
handled with care.[1]

» Hazard Identification: It is classified as a substance that causes skin irritation (H315), serious
eye irritation (H319), and may cause respiratory irritation (H335).[4]

o Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety
goggles, and a lab coat. Use in a well-ventilated area or a chemical fume hood.[1][4]

e Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly
after handling.[4]

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep
away from incompatible materials such as strong oxidizing agents.[4]
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» Disposal: Dispose of contents and container to an approved waste disposal plant in
accordance with local, state, and federal regulations.

Conclusion

5-Bromo-2-chlorobenzohydrazide (CAS: 131634-71-4) is more than a mere catalog
chemical; it is a strategically designed intermediate with significant utility in medicinal chemistry
and drug discovery. Its efficient two-stage synthesis, beginning with the highly relevant 5-
Bromo-2-chlorobenzoic acid precursor, allows for its production at high purity. The true value of
this compound lies in the versatility of its hydrazide moiety, which serves as a gateway to a vast
array of complex hydrazones and heterocyclic systems with proven biological potential. For
researchers and drug development professionals, 5-Bromo-2-chlorobenzohydrazide
represents a reliable and valuable building block for constructing novel molecular entities

aimed at addressing significant therapeutic challenges.
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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